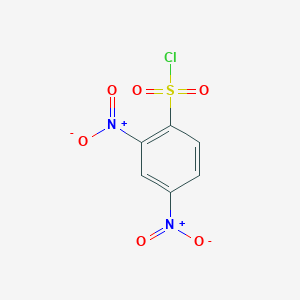

2,4-Dinitrobenzenesulfonyl chloride

Übersicht

Beschreibung

2,4-Dinitrobenzenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. It is known for its ability to react with primary amines to form sulfonamides, which can be further modified to produce a variety of secondary amines and diamines. This compound is also involved in the Smiles rearrangement, where it reacts with acyl chlorides to produce nitriles, 2,4-dinitrophenol, and sulfur dioxide .

Synthesis Analysis

The synthesis of 2,4-dinitrobenzenesulfonyl chloride can be achieved from 2,4-dinitrochlorobenzene. The process involves the intermediate formation of 2,4-dinitrophenyl benzyl sulfide, using dry petroleum ether as a solvent. The final product, 2,4-dinitrobenzenesulfenyl chloride, can also be converted to 2,4-dinitrobenzenesulfenyl bromide through a halogen replacement reaction .

Molecular Structure Analysis

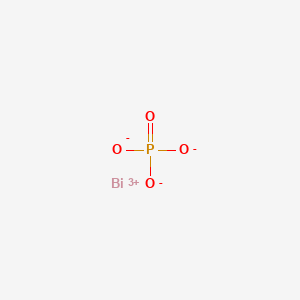

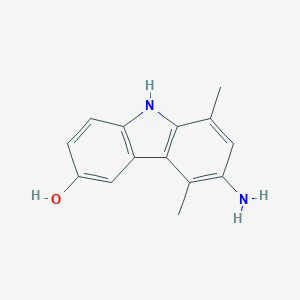

The molecular structure of 2,4-dinitrobenzenesulfonyl chloride is characterized by the presence of two nitro groups and a sulfonyl chloride group attached to a benzene ring. This structure is responsible for its reactivity, particularly its electrophilic nature, which allows it to participate in various addition reactions with alkenes and amines .

Chemical Reactions Analysis

2,4-Dinitrobenzenesulfonyl chloride is involved in several types of chemical reactions. It can react with dialkyl, diaralkyl, and alkyl aralkyl monosulphides to form disulphides and alkyl or aralkyl chlorides. The reactivity order is influenced by the constitution of the sulphide . Additionally, it adds to alkyl-substituted vinylferrocenes and phenyl substituted cis- and trans-1-phenylpropenes, with the reaction rate and product stereochemistry being influenced by the substituents on the alkenes . The addition to aliphatic alkenes shows less selectivity compared to halogens, attributed to the neighboring group participation by sulfur . Moreover, the addition to methylenecyclopropanes demonstrates the influence of the 2,4-dinitrobenzenesulfenyl group on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitrobenzenesulfonyl chloride are not explicitly detailed in the provided papers. However, based on its chemical structure and reactivity, it can be inferred that it is a solid at room temperature and should be handled with care due to its potential as a skin irritant and explosive nature under certain conditions . Its reactivity with various organic substrates suggests that it is a versatile reagent in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Application in Biothiol Detection

- Summary of Application : This compound is used to create fluorescent probes for detecting biothiols in living cells . Biothiols like cysteine, homocysteine, and glutathione play crucial roles in cellular processes and their detection is vital for understanding various diseases.

- Methods of Application : Green emissive carbon dots (g-CDs) are synthesized via a solvothermal method and then functionalized with 2,4-dinitrobenzenesulfonyl chloride to create a nanoprobe for biothiols .

- Results : The nanoprobe exhibits high selectivity for biothiols over other amino acids and biological molecules, with detection limits for cysteine, homocysteine, and glutathione at 69, 74, and 69 nM, respectively .

Application in Mitochondrial GSH Monitoring

- Summary of Application : It is used in the synthesis of probes for monitoring mitochondrial glutathione (GSH) fluctuations during oxidative stress .

- Methods of Application : A styrylpyridine derivative-based fluorescent probe reacts rapidly with GSH, showing a strong fluorescence signal and significant Stokes shift .

- Results : The probe can quantitatively detect GSH with high sensitivity and has been successfully applied to detect both endogenous and exogenous GSH in cells .

Application in Synthesis of Amino Acetates

- Summary of Application : The compound serves as a starting reagent in the synthesis of tert-butyl 2-[(2,4-dinitrophenyl) sulfonyl]amino acetate .

- Methods of Application : It is used to protect primary amines during the synthesis process .

- Results : The use of 2,4-dinitrobenzenesulfonyl chloride in this context is crucial for the successful synthesis of the target compound .

Application in Fluorescent Imaging

- Summary of Application : It is utilized in the development of fluorescent probes for imaging applications in biological systems .

- Methods of Application : The compound is used to functionalize carbon dots, which are then employed as turn-on fluorescent probes for imaging biothiols in living cells .

- Results : The probes have been successfully applied to image biothiols in cell lines, demonstrating their utility in biological research .

Application in Environmental Monitoring

- Summary of Application : It is involved in the creation of fluorescent probes for the detection of environmental contaminants .

- Methods of Application : The compound is linked to various fluorophores to create probes that can detect specific substances in water samples .

- Results : These probes have shown high selectivity and sensitivity for their target analytes, proving useful in environmental monitoring .

Application in Synthesis of Fluorescent Probes

- Summary of Application : 2,4-Dinitrobenzenesulfonyl chloride is used in the synthesis of probes for the detection of hydrogen sulfide in biological samples .

- Methods of Application : A fluorophore is synthesized and then the compound with H2S recognition ability is introduced to create the probe .

- Results : The probe has been successfully used to detect H2S, highlighting its potential for biological and medical research applications .

Application in Proteomics

- Summary of Application : This compound is used in proteomics to label peptides for quantitative mass spectrometry .

- Methods of Application : Peptides are derivatized with 2,4-dinitrobenzenesulfonyl chloride, which enhances their ionization efficiency and detection sensitivity in mass spectrometry .

- Results : The labeled peptides show improved signal intensity and quantification accuracy in mass spectrometry analyses .

Application in Drug Synthesis

- Summary of Application : It is utilized in the synthesis of various pharmaceutical compounds, acting as a protecting group for amines .

- Methods of Application : Primary amines in drug molecules are protected with 2,4-dinitrobenzenesulfonyl chloride to prevent unwanted reactions during the synthesis process .

- Results : The protection strategy allows for the successful synthesis of complex drug molecules with high purity .

Application in Material Science

- Summary of Application : The compound is used in the modification of materials to introduce sulfonyl groups that can impart specific properties .

- Methods of Application : Materials such as polymers are treated with 2,4-dinitrobenzenesulfonyl chloride to functionalize their surface with sulfonyl groups .

- Results : The functionalization alters the material properties, such as increasing hydrophilicity or reactivity, which can be beneficial for various applications .

Application in Analytical Chemistry

- Summary of Application : It is used in the development of analytical methods for the detection of amines and other functional groups .

- Methods of Application : Analytes are reacted with 2,4-dinitrobenzenesulfonyl chloride, and the resulting products are analyzed using techniques like HPLC or UV-Vis spectroscopy .

- Results : The methods developed provide sensitive and selective detection of target analytes .

Application in Chemical Education

- Summary of Application : This chemical is used in educational laboratories to teach organic synthesis and reaction mechanisms .

- Methods of Application : Students perform experiments where they use 2,4-dinitrobenzenesulfonyl chloride to synthesize derivatives or protect amines .

- Results : The experiments help students understand practical aspects of organic chemistry and reaction kinetics .

Application in Environmental Chemistry

- Summary of Application : It is involved in research on the degradation of environmental pollutants .

- Methods of Application : Studies use 2,4-dinitrobenzenesulfonyl chloride to synthesize compounds that can degrade or capture pollutants in the environment .

- Results : The research contributes to the development of new methods for pollution control and environmental remediation .

Application in Synthesis of Sulfonamides

- Summary of Application : It is used in the synthesis of sulfonamides, which are a class of organic compounds widely used in medicinal chemistry .

- Methods of Application : The compound reacts with amines to form sulfonamides, which can be further modified to create various pharmaceuticals .

- Results : This method provides a straightforward route to synthesize a diverse array of sulfonamide-based drugs .

Application in Peptide Sequencing

- Summary of Application : 2,4-Dinitrobenzenesulfonyl chloride is used in peptide sequencing to introduce a chromophore into peptides, aiding in their identification and sequencing .

- Methods of Application : Peptides are treated with the compound, which reacts with amino groups to form a colored product that can be detected and quantified .

- Results : This application is particularly useful in the study of protein structure and function .

Application in Chemical Education

- Summary of Application : This reagent is used in teaching laboratories to demonstrate the synthesis of sulfonamides and the protection of amines .

- Methods of Application : Students perform reactions using 2,4-dinitrobenzenesulfonyl chloride to learn about its reactivity and applications in organic synthesis .

- Results : Such educational experiments help students understand the practical aspects of organic chemistry and reaction mechanisms .

Application in Material Science

- Summary of Application : The compound is used to modify the surface properties of materials, such as polymers, to enhance their functionality .

- Methods of Application : Materials are treated with 2,4-dinitrobenzenesulfonyl chloride to introduce sulfonyl groups that can alter their surface characteristics .

- Results : The modification can improve properties like hydrophilicity, reactivity, or binding capacity of the materials .

Application in Analytical Method Development

- Summary of Application : It is used in the development of new analytical methods for the detection and quantification of various chemical species .

- Methods of Application : The compound is used as a derivatization agent to enhance the detectability of analytes in techniques like HPLC or mass spectrometry .

- Results : These methods provide improved sensitivity and selectivity for the analysis of complex mixtures .

Application in Environmental Chemistry

- Summary of Application : Research uses 2,4-dinitrobenzenesulfonyl chloride to study the degradation pathways of environmental pollutants .

- Methods of Application : The compound is used to synthesize derivatives that can react with pollutants, aiding in their identification and quantification .

- Results : This research can lead to the development of new strategies for pollution control and environmental remediation .

Safety And Hazards

Zukünftige Richtungen

2,4-Dinitrobenzenesulfonyl chloride has been used to create a carbon dot-based fluorescent probe for biothiols, which has potential applications in imaging of biothiols in living cells . It has also been used in the synthesis of a novel electrochemical probe for the selective determination of biothiols , indicating its potential in analytical chemistry.

Eigenschaften

IUPAC Name |

2,4-dinitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSNKZUKDBPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061854 | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrobenzenesulfonyl chloride | |

CAS RN |

1656-44-6 | |

| Record name | 2,4-Dinitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)